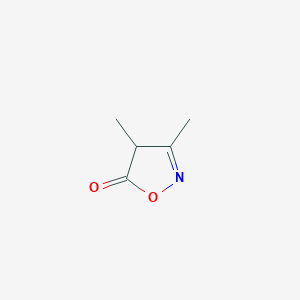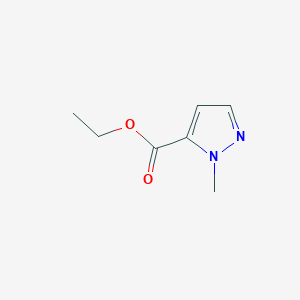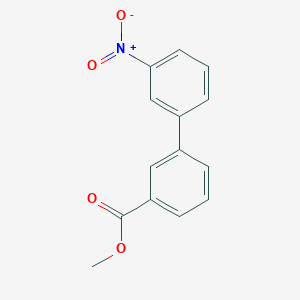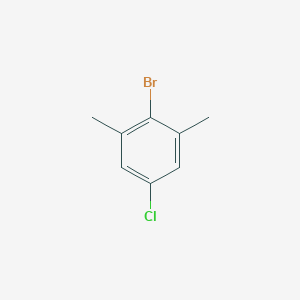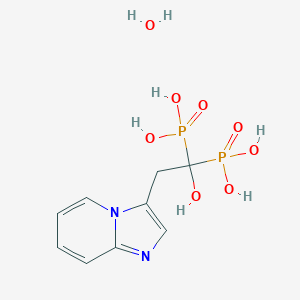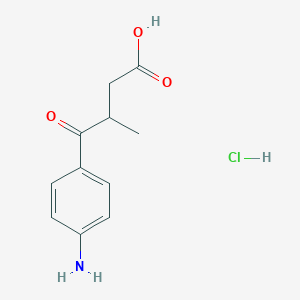
4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Aminophenylboronic acid hydrochloride” is a compound that has been used in various areas of research . It’s often used in the preparation of other compounds and has applications in sensing .
Molecular Structure Analysis
The molecular formula of “4-Aminophenylboronic acid hydrochloride” is C6H9BClNO2 . Its average mass is 173.405 Da and its monoisotopic mass is 173.041489 Da .
Chemical Reactions Analysis
“4-Aminophenylboronic acid hydrochloride” can be used to prepare various compounds. For instance, it can be used to prepare a modified reduced graphene composite material used as a sugar sensor .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Aminophenylboronic acid hydrochloride” include a molecular weight of 173.41 g/mol . More specific properties like density, boiling point, etc., were not found in the available resources.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Processes : The compound has been involved in various synthesis processes. For example, Buss, Coe, and Tatlow (1997) described the synthesis of a derivative, 4,4-difluoro-meta-chlorambucil, involving 4-(4′-aminophenyl)-4-oxobutanoic acid as an intermediate stage. This showcases its role in the synthesis of complex organic compounds (Buss, Coe, & Tatlow, 1997).
Vibrational and Structural Studies : Vanasundari, Balachandran, Kavimani, and Narayana (2018) conducted molecular docking, vibrational, structural, electronic, and optical studies on derivatives of this compound. Their research highlights its potential in nonlinear optical materials and biological activities (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Molecular Structure Analysis : Rahul Raju and colleagues (2015) analyzed the molecular structure of a related compound, providing insights into its stability and charge transfer characteristics (Raju et al., 2015).
Biological and Pharmaceutical Applications
Role in Biological Interactions : Amalʼchieva, Grinev, Demeshko, and Yegorova (2022) investigated the interaction of 4-oxobutanoic acids with 2-(aminophenyl)methanol, highlighting the compound's role in forming benzopyrroloxazine structures. This research is crucial for understanding its reactivity in biological systems (Amalʼchieva et al., 2022).
Antioxidant Properties : Stanchev, Hadjimitova, Traykov, Boyanov, and Manolov (2009) investigated the antioxidant properties of derivatives of 4-hydroxycoumarin, which can be structurally related to 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid. This research could be relevant for the development of new antioxidants (Stanchev et al., 2009).
Antiproliferative Activity : Yurttaş, Evren, and Özkay (2022) synthesized and evaluated the antiproliferative activity of derivatives related to this compound. Their research offers insights into its potential use in cancer treatment (Yurttaş, Evren, & Özkay, 2022).
Optical and NLO Applications : Vinoth, Vetrivel, Gopinath, Aruljothi, Suresh, and Mullai (2020) focused on the growth and characterization of a semi-organic nonlinear optical crystal derived from this compound, highlighting its potential in NLO applications (Vinoth et al., 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-7(6-10(13)14)11(15)8-2-4-9(12)5-3-8;/h2-5,7H,6,12H2,1H3,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOMUAFJJQQOJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(=O)C1=CC=C(C=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30558105 |
Source


|
| Record name | 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30558105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride | |
CAS RN |
120757-13-3 |
Source


|
| Record name | 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30558105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

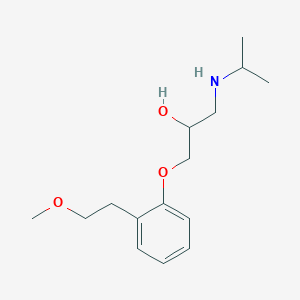
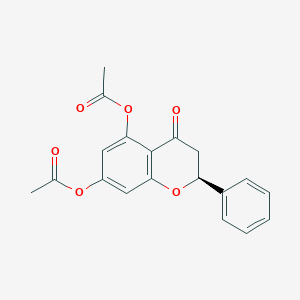
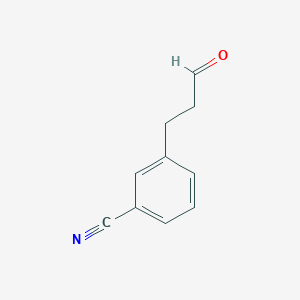
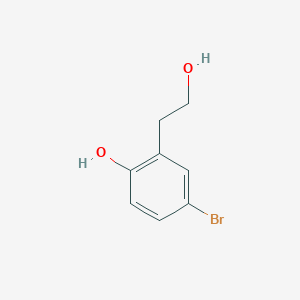

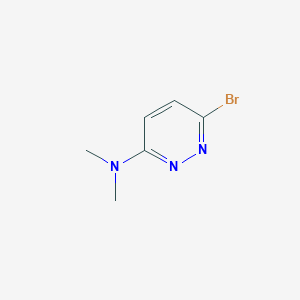
![6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B169426.png)
